

Technical Guide: Discovery, Isolation, and Characterization of 5 -Cholestan-3 -ol-6-one

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Compound of Interest

Compound Name: *5alpha-Cholestan-3beta-ol-6-one*

Cat. No.: *B10753962*

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Executive Summary

5

-Cholestan-3

-ol-6-one (CAS: 1175-06-0), often referred to as 6-ketocholestanol, is a distinct oxysterol metabolite arising from the autoxidation or enzymatic oxidation of cholesterol. Unlike the more commonly studied 7-ketocholesterol, the 6-ketone derivative represents a specific oxidative modification at the B-ring, often implicated in pathological states such as atherosclerosis and Niemann-Pick type C disease.

This guide provides a rigorous technical framework for the synthesis of reference standards, the isolation from biological matrices, and the analytical validation of this compound. It moves beyond generic protocols to address the specific instability and isomerization challenges inherent to oxysterol analysis.

Chemical Identity & Physicochemical Properties[1] [2]

Before attempting isolation, the researcher must establish the physicochemical profile of the target analyte to differentiate it from thermodynamic isomers (e.g., 5

-isomers).

Property	Specification	Notes
IUPAC Name	3 -Hydroxy-5 -cholestan-6-one	The 5 configuration (trans A/B ring junction) is critical for planarity.
CAS Number	1175-06-0	Distinct from the 5 isomer (coprostanone derivative).[1]
Molecular Formula		MW: 402.65 g/mol
Melting Point	150.0 – 150.5 °C	High purity reference standard [1].
Solubility	, , EtOH	Poorly soluble in hexanes; insoluble in water.
Key Functionality	C3-Secondary Alcohol, C6- Ketone	The C6 ketone activates the C5 and C7 positions.

Chemical Synthesis of Reference Standard

Context: Reliable isolation requires a high-purity standard for retention time mapping and mass spec fragmentation validation. Commercial standards can be variable; in-house synthesis via the nitration or oxidation route is the gold standard.

Synthesis Logic

Direct oxidation of cholesterol is non-selective. The preferred route involves protection of the 3

-hydroxyl group, followed by selective oxidation at C6. A robust method utilizes the nitration of cholesterol to form the 6-nitro derivative, followed by reduction to the ketone. However, for

laboratory scale, the Jones Oxidation of 5

-cholestane-3

,6

-diol is frequently employed due to the accessibility of the diol precursor.

Synthetic Workflow (Diagram)



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Figure 1: Step-wise chemical synthesis of 5

-cholestan-3

-ol-6-one from cholesterol via the nitro-alkene route, ensuring regio-specificity at C6.[2]

Synthesis Protocol (Nitro Route)

- Protection: Acetylate cholesterol (5.0 g) with acetic anhydride/pyridine to yield cholesteryl acetate.
- Nitration: Treat cholesteryl acetate with fuming
and
at 0°C. The nitro group selectively attacks the C6 position of the double bond.
- Reduction: The 6-nitro intermediate is reduced using Zinc dust in acetic acid under reflux. This yields 3
-acetoxy-5
-cholestan-6-one.
- Hydrolysis: Saponify the acetate using mild base (

in methanol) at room temperature. Crucial: Avoid strong acid or high heat to prevent isomerization at C5.

- Purification: Recrystallize from ethanol to achieve the MP of 150°C.

Isolation from Biological Matrices

Context: Isolating this specific oxysterol from plasma or tissue is challenging due to the massive abundance of unoxidized cholesterol (

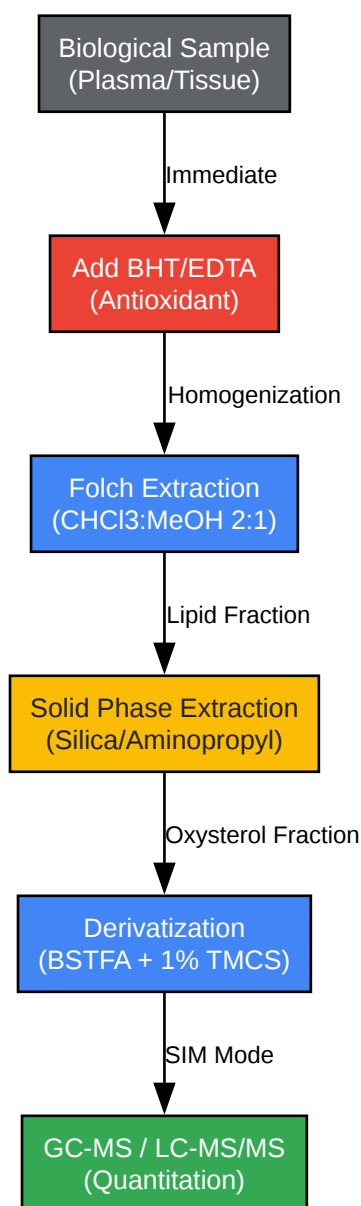
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fold excess) and the risk of generating artifactual oxysterols during processing.

The "Cold" Protocol (Artifact Suppression)

Standard saponification (hot ethanolic KOH) induces artifactual oxidation. The Cold Saponification or Direct SPE method is required.

Isolation Workflow (Diagram)



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Figure 2: Artifact-free isolation workflow. The inclusion of BHT and the use of SPE over hot saponification are critical control points.

Detailed Step-by-Step Protocol

Step 1: Sample Preparation & Lipid Extraction

- Reagents: Chloroform (), Methanol ()

), Butylated Hydroxytoluene (BHT).

- Protocol:
 - Homogenize tissue (100 mg) or plasma (200 L) in cold (2:1 v/v) containing 0.05% BHT. Why? BHT arrests radical chain reactions that generate artificial 6-ketocholestanol from cholesterol [2].
 - Add internal standard (e.g., 19-hydroxycholesterol or deuterated oxysterol).
 - Centrifuge (3000 x g, 5 min) and collect the lower organic phase.
 - Dry under a stream of nitrogen.

Step 2: Solid Phase Extraction (SPE) Enrichment

- Cartridge: Aminopropyl () or Silica () columns (500 mg).
- Logic: Separate bulk cholesterol (non-polar) from polar oxysterols.
- Protocol:
 - Condition column with hexane.
 - Load dried lipid extract dissolved in 200 L hexane.
 - Wash: Elute with 4 mL Hexane:Chloroform (9:1). Discards bulk cholesterol.
 - Elute: Elute oxysterol fraction (including 6-ketocholestanol) with 4 mL Acetone:Methanol (9:1).
 - Dry eluate under nitrogen.

Step 3: Derivatization (For GC-MS)

- Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
- Protocol:
 - Resuspend residue in 50
L Pyridine + 50
L BSTFA.
 - Incubate at 60°C for 60 minutes.
 - This converts the 3
-OH to the TMS ether. The 6-ketone remains underivatized (or forms an enol-TMS ether depending on harshness, but usually remains keto under mild conditions).

Analytical Characterization & Validation

Identification relies on the specific mass spectral fragmentation pattern and NMR shifts induced by the 6-ketone.

Mass Spectrometry (GC-MS - EI Source)

The TMS-ether of 5

-cholestan-3

-ol-6-one exhibits a distinct fragmentation pattern.

Ion Type	m/z Value	Interpretation
Molecular Ion ()	474	Parent ion (MW 402 + 72 for TMS).
Base Peak	459	(Loss of methyl group).
Diagnostic Ion	384	(Loss of TMS-OH).
Ring Cleavage	369	.

Note: The presence of the ketone at C6 prevents the typical fragmentation seen in cholesterol.

Nuclear Magnetic Resonance (-NMR)

The carbonyl at C6 deshields the C19 angular methyl protons significantly compared to cholesterol.

Proton	Chemical Shift (, ppm)	Multiplicity	Structural Insight
H-3 ()	3.60 - 3.70	Multiplet	Axial proton at C3 (geminal to OH).
H-19 ()	0.80 - 1.00	Singlet	Diagnostic: Downfield shift due to C6=O anisotropy (vs 0.68 in cholestanol).
H-18 ()	0.65 - 0.70	Singlet	Unaffected by B-ring modification.
H-6	Absent	N/A	Absence of vinylic proton (approx 5.35 ppm) confirms saturation and oxidation.

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